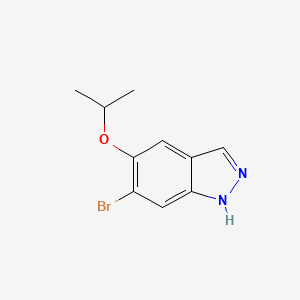

6-Bromo-5-isopropoxy-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the CAS Number: 1374651-77-0 . It has a molecular weight of 255.11 and its IUPAC name is 6-bromo-5-isopropoxy-1H-indazole . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Bromo-5-isopropoxy-1H-indazole is 1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The compounds were tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .Physical And Chemical Properties Analysis

6-Bromo-5-isopropoxy-1H-indazole is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 255.11 .Scientific Research Applications

Materials Science and Organic Electronics

Indazole derivatives can serve as building blocks for organic semiconductors. Scientists investigate their electronic properties, charge transport abilities, and stability. By incorporating 6-Bromo-5-isopropoxy-1H-indazole into conjugated polymers or small molecules, they aim to develop materials for flexible displays, solar cells, or sensors.

These applications highlight the versatility of 6-Bromo-5-isopropoxy-1H-indazole across diverse scientific disciplines. Researchers continue to explore its potential, aiming to unlock novel solutions and advance our understanding of its properties. If you need further details or additional applications, feel free to ask! 🌟

Mechanism of Action

Target of Action

Similar indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .

Mode of Action

Indazole derivatives have been known to interact with their targets, leading to changes that can inhibit the viability of certain cancer cells .

Biochemical Pathways

It’s worth noting that indazole derivatives can affect angiogenesis, a process of new blood vessel development from preexisting vessels .

Result of Action

Similar indazole derivatives have shown potential in hindering the viability of certain cancer cells .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.

properties

IUPAC Name |

6-bromo-5-propan-2-yloxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSSYQGDNEATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)